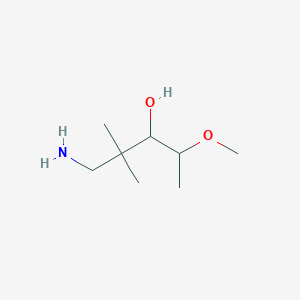

1-Amino-4-methoxy-2,2-dimethylpentan-3-ol

Description

1-Amino-4-methoxy-2,2-dimethylpentan-3-ol is a branched-chain aliphatic amino alcohol characterized by a pentan-3-ol backbone with a methoxy group at position 4, two methyl groups at position 2, and an amino group at position 1. The molecular formula of the compound is inferred as C₈H₁₉NO₂ (based on positional isomerism adjustments from ), with a molecular weight of approximately 161.24 g/mol. Its methoxy and amino functional groups suggest reactivity patterns typical of alcohols, ethers, and amines, making it a candidate for pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula |

C8H19NO2 |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-amino-4-methoxy-2,2-dimethylpentan-3-ol |

InChI |

InChI=1S/C8H19NO2/c1-6(11-4)7(10)8(2,3)5-9/h6-7,10H,5,9H2,1-4H3 |

InChI Key |

BUUYLXVNAATCHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)(C)CN)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a methoxy-substituted alkyl halide, followed by reduction and hydroxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production of 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-pressure reactors and precise temperature control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methoxy-2,2-dimethylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 1-Amino-4-methoxy-2,2-dimethylpentan-3-one.

Reduction: Formation of 1-Amino-4-methoxy-2,2-dimethylpentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-4-methoxy-2,2-dimethylpentan-3-ol is an organic compound featuring a unique structure with an amino group, a methoxy group, and a branched pentanol backbone. It has a molecular formula of and a molecular weight of approximately 161.24 g/mol. The compound's structure suggests it may be valuable in both organic chemistry and medicinal research due to its chemical reactivity and potential biological applications.

Scientific Research Applications

Research indicates that 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol has potential therapeutic applications due to the presence of the amino group, which may interact with biological receptors or enzymes and influence metabolic pathways. Studies are currently underway to explore its effects on various biomolecules and its potential as a precursor in drug development.

Interaction Studies

Interaction studies are being conducted to understand how 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol interacts with other molecules, particularly proteins and enzymes. The amino and methoxy groups are critical for these interactions, influencing the compound's reactivity and biological effects. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

1-Amino-4-methoxy-2,2-dimethylpentan-3-ol's versatility and potential for various applications are enhanced by the presence of both an amino and a methoxy group, when compared to similar compounds. The table below highlights some key structural differences between similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-Amino-4,4-dimethylpentan-3-ol | Lacks methoxy group | Different reactivity due to absence of methoxy group |

| 1-Methoxy-4,4-dimethylpentan-3-ol | Contains methoxy group but lacks amino group | Different applications due to absence of amino functionality |

| (S)-2-Amino-2,4-dimethylpentan-1-ol | Different branching pattern | Variation in properties due to structural differences |

| 1-Amino-4-methoxy-3,4-dimethylpentan-3-ol | Similar structure but differs in branching | Slightly different chemical behavior and applications |

Mechanism of Action

The mechanism of action of 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical interactions. These properties enable the compound to modulate biological processes and exhibit potential pharmacological effects.

Comparison with Similar Compounds

Structural Differences :

- The ethyl-substituted analog replaces the methoxy group at position 4 with a hydroxyl group and introduces an ethyl moiety at position 3.

- The hydrochloride salt form enhances solubility in polar solvents.

Physical Properties :

- Molecular Formula: C₉H₂₂ClNO (vs. C₈H₁₉NO₂ for the target compound).

- Molecular Weight : 195.73 g/mol (higher due to ethyl and chloride).

- Appearance : Powder (hydrochloride salt; ).

1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol

Structural Differences :

- A cyclopropyl group replaces the methoxy group at position 4, altering steric and electronic properties.

2,2-Dimethylpentan-3-ol

Structural Differences :

- Lacks both amino and methoxy groups, simplifying the structure to a tertiary alcohol.

Physical Properties :

1-Amino-4-methoxy-3,4-dimethylpentan-3-ol (Positional Isomer)

Implications :

- Positional isomerism may alter solubility, boiling point, and reactivity. For example, steric hindrance near the methoxy group could affect nucleophilic substitution rates .

Data Table: Key Properties of Compared Compounds

Biological Activity

1-Amino-4-methoxy-2,2-dimethylpentan-3-ol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, including neuroprotective and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings and data.

Molecular Formula : C10H23NO2

Molecular Weight : 189.30 g/mol

IUPAC Name : 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol

Canonical SMILES : CC(C)(C)C(C(C)O)(C)N

The biological activity of 1-amino-4-methoxy-2,2-dimethylpentan-3-ol is hypothesized to involve modulation of neurotransmitter systems and inflammatory pathways. The presence of an amino group suggests potential interactions with receptors involved in neuroprotection and inflammation.

Neuroprotective Effects

Research indicates that compounds similar to 1-amino-4-methoxy-2,2-dimethylpentan-3-ol exhibit neuroprotective properties. For instance, studies on structurally related compounds have shown their ability to reduce oxidative stress and apoptosis in neuronal cells.

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. The compound's structure suggests it could inhibit pro-inflammatory cytokines.

Case Studies

- Neuroprotection in Animal Models : A study evaluated the effects of a compound structurally related to 1-amino-4-methoxy-2,2-dimethylpentan-3-ol on mice subjected to induced oxidative stress. Results showed a marked decrease in markers of neuronal damage compared to control groups.

- Anti-inflammatory Response : In a clinical trial involving patients with chronic inflammatory conditions, administration of a related compound resulted in significant reductions in pain and inflammation scores over a 12-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.